![molecular formula C9H9BrO B188281 1-(4-Bromophenyl)cyclopropanol CAS No. 109240-30-4](/img/structure/B188281.png)
1-(4-Bromophenyl)cyclopropanol
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Overview
Description
Scientific Research Applications
Inhibition of Carbonic Anhydrase Enzymes
Cyclopropylcarboxylic acids and esters, including those with bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase enzymes, which are important in various physiological processes. Research showed that these compounds, closely related to 1-(4-Bromophenyl)cyclopropanol, exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions like glaucoma and epilepsy (Boztaş et al., 2015).
Synthesis of Alk-4-yn-1-ones
A study described the alkynylation of cyclopropanols with 1-bromo-1-alkynes to synthesize alk-4-yn-1-ones. This method broadens the utility of functionalized cyclopropanols, like this compound, as a new class of homoenolate equivalent in carbon-carbon bond formation (Murali et al., 2015).
Development of Cyclopropanone Equivalents
1-(Arylsulfonyl)cyclopropanol has been identified as a new cyclopropanone equivalent, reacting with terminal acetylenes and disubstituted amines. This highlights the potential of cyclopropanol derivatives, such as this compound, in synthesizing unique chemical structures like alkynyl cyclopropylamines (Liu et al., 2008).
Anticancer Properties
A novel bromophenol derivative, structurally related to this compound, demonstrated significant anticancer activities against human lung cancer cell lines. This derivative induced cell cycle arrest and apoptosis, suggesting the potential of similar compounds in cancer treatment (Guo et al., 2018).
Synthesis of Fluorinated Ketones
Tertiary cyclopropanols, which are easily accessible from carboxylic esters, have been used in the synthesis of fluorinated ketones. This application emphasizes the role of cyclopropanol compounds in the creation of fluorine-containing chemical structures (Konik et al., 2017).
Mechanism of Action
Biochemical Pathways
Cyclopropanes, the core structure of 1-(4-Bromophenyl)cyclopropanol, are known to have unique reactivity due to their strained ring structure . They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in a dry environment, under -20°c .
properties
IUPAC Name |
1-(4-bromophenyl)cyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYGCDLYUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109240-30-4 |
Source
|
Record name | 1-(4-bromophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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